

Introduction: The Strategic Value of 2-Cyano-5-iodopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyano-5-iodopyridine

Cat. No.: B1415159

[Get Quote](#)

Pyridine-based compounds are a cornerstone of modern agrochemicals, found in numerous high-performance fungicides, insecticides, and herbicides.^{[1][2]} The discovery of new active ingredients requires efficient methods to create diverse molecular libraries. **2-Cyano-5-iodopyridine** serves as an exemplary starting material in this context. Its structure is pre-functionalized with two key reactive handles: a cyano group and an iodo group, on a biologically relevant pyridine scaffold.

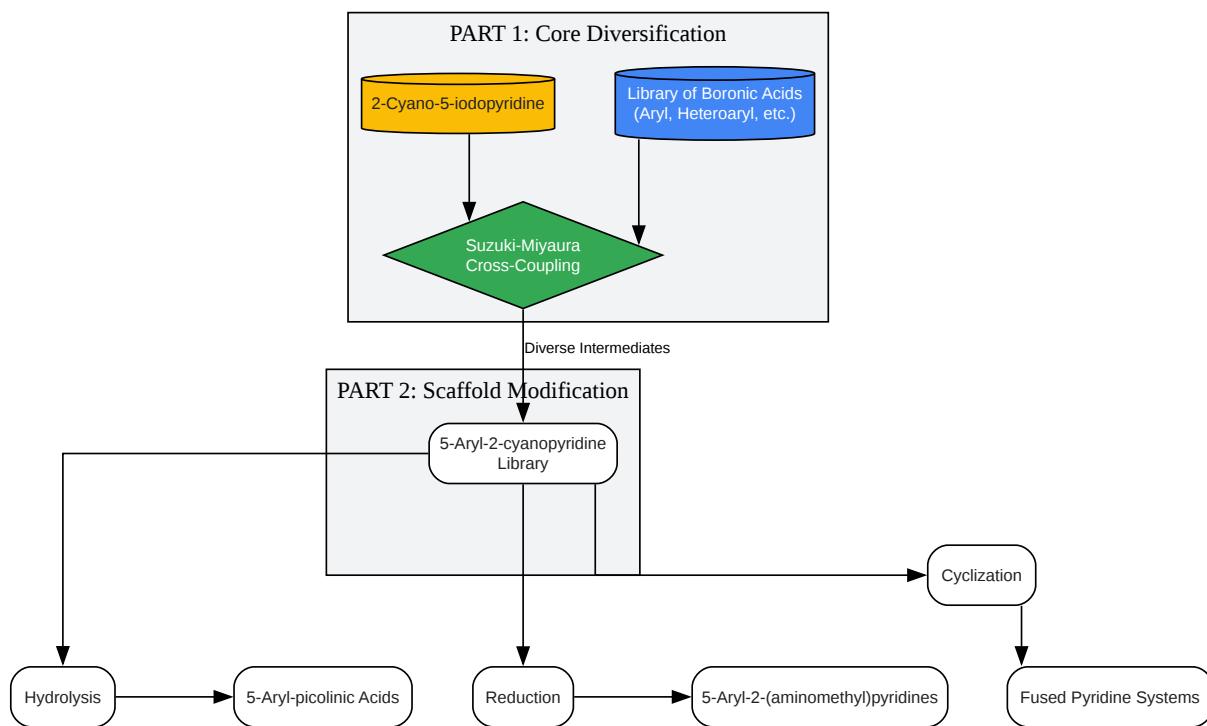
This guide will explore the reactivity of these functional groups and provide a detailed protocol for a key synthetic transformation—the Suzuki-Miyaura cross-coupling—which is central to its utility in modern agrochemical discovery.^{[3][4]}

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of **2-Cyano-5-iodopyridine** is fundamental to its effective use in synthesis.

Property	Value	Source
CAS Number	41960-47-8	[5]
Molecular Formula	C ₆ H ₃ IN ₂	[5]
Molecular Weight	230.01 g/mol	[5]
Boiling Point	314.3 °C at 760 mmHg	[6]
Density	2.04 g/cm ³	[6]
Appearance	(Not specified in search results)	

The true value of this intermediate lies in the distinct reactivity of its functional groups:


- The 5-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group. This position is highly activated for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) couplings. [\[3\]](#)[\[4\]](#)[\[7\]](#) This allows for the straightforward introduction of a wide range of aryl, heteroaryl, or alkyl groups, which is a critical strategy for exploring the structure-activity relationships (SAR) of potential agrochemicals.[\[8\]](#)
- The 2-Cyano Group: The nitrile functionality is a versatile precursor. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct various heterocyclic rings, such as imidazoles or tetrazoles.[\[9\]](#)[\[10\]](#) This allows for a second dimension of diversification after the initial cross-coupling step.

Core Application: Palladium-Catalyzed Cross-Coupling

The primary application of **2-Cyano-5-iodopyridine** in agrochemical research is as a substrate for creating complex biaryl or heteroaryl structures. These motifs are prevalent in many successful pesticides.[\[4\]](#)[\[11\]](#) The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and a boronic acid derivative, is arguably the most powerful tool for this purpose due to its mild conditions and high functional group tolerance.[\[3\]](#)[\[7\]](#)

Logical Workflow for Agrochemical Discovery

The diagram below illustrates how **2-Cyano-5-iodopyridine** fits into a typical discovery workflow. The initial cross-coupling reaction generates a diverse library of substituted cyanopyridines, which can then undergo further modification of the cyano group to produce a final set of compounds for biological screening.

[Click to download full resolution via product page](#)

Caption: Agrochemical discovery workflow using **2-Cyano-5-iodopyridine**.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura reaction. The specific conditions (catalyst, ligand, base, solvent) may require optimization for different boronic acids. This procedure is adapted from established methods for coupling aryl halides.[3][4][8]

Objective: To synthesize 2-Cyano-5-(4-methoxyphenyl)pyridine as an example of a potential agrochemical precursor.

Materials:

- **2-Cyano-5-iodopyridine** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 eq)
- Triphenylphosphine $[\text{PPh}_3]$ (0.04 eq)
- Potassium carbonate (K_2CO_3), anhydrous (3.0 eq)
- 1,4-Dioxane (solvent)
- Water (co-solvent)
- Nitrogen or Argon gas supply
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Cyano-5-iodopyridine** (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).
- Catalyst Addition: In a separate vial, briefly mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq). Add this catalyst/ligand mixture to the main reaction flask.

- Causality Note: Palladium is the active catalyst. Triphenylphosphine serves as a ligand that stabilizes the palladium species in the catalytic cycle, preventing its precipitation as palladium black and facilitating the reductive elimination step.
- Inert Atmosphere: Seal the flask with a septum, and purge the system with nitrogen or argon gas for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.
- Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solution should be sufficiently dilute to ensure all reagents are soluble at the reaction temperature.
- Causality Note: The aqueous base is necessary for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to palladium.
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and water.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Cyano-5-(4-methoxyphenyl)pyridine.

Conclusion

2-Cyano-5-iodopyridine is more than just an intermediate; it is a strategic platform for the efficient discovery of novel pyridine-based agrochemicals. Its pre-installed iodo and cyano functionalities provide orthogonal handles for rapid library generation via robust and well-understood chemical transformations like palladium-catalyzed cross-coupling. By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize this compound to accelerate the development of the next generation of crop protection agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against *Aphis craccivora* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 2-Cyano-5-iodopyridine, CAS No. 41960-47-8 - iChemical [ichemical.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against *Mythimna separata*, *Aphis craccivora*, and *Tetranychus cinnabarinus* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 10. WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds - Google Patents [patents.google.com]
- 11. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals [ouci.dntb.gov.ua]

- To cite this document: BenchChem. [Introduction: The Strategic Value of 2-Cyano-5-iodopyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1415159#2-cyano-5-iodopyridine-in-the-synthesis-of-agrochemicals>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com